(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
CAS No.: 937053-07-1
Cat. No.: VC8469892
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937053-07-1 |
|---|---|
| Molecular Formula | C6H11NO |
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine |
| Standard InChI | InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5+,6+/m0/s1 |
| Standard InChI Key | DZOONCSMZVPSHJ-KVQBGUIXSA-N |
| Isomeric SMILES | C1C[C@@H]2[C@@H](C[C@H]1O2)N |
| Canonical SMILES | C1CC2C(CC1O2)N |
Introduction
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine is a complex organic compound with a specific stereochemical configuration. It belongs to the class of oxabicycloheptanes, which are bicyclic compounds containing an oxygen atom within one of the rings. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and potential applications.
Synthesis and Preparation
The synthesis of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine typically involves multi-step reactions starting from simpler bicyclic compounds. The process may include ring formation, functional group transformations, and stereoselective reactions to achieve the desired stereochemistry.
Applications and Research Findings
This compound and its derivatives are of interest in medicinal chemistry for their potential biological activities. They may serve as intermediates or building blocks in the synthesis of more complex molecules with therapeutic properties.
Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine | C7H13NO | 127.18 g/mol | Not specified |
| rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine | C7H13NO | 127.18 g/mol | CID 58980743 |
| rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine | C7H13NO | 127.18 g/mol | CID 28665065 |
| (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol | C7H12O2 | 128.17 g/mol | 89724-92-5 |
Safety and Handling
Handling of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine requires standard laboratory precautions due to its potential reactivity and biological activity. It should be stored in a cool, dry place, away from incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume